![molecular formula C25H20ClN3O2S2 B2850738 3-(4-Chlorophenyl)-2-(2-indolinyl-2-oxoethylthio)-3,5,6,7-tetrahydrocyclopenta [1,2-b]pyrimidino[5,4-d]thiophen-4-one CAS No. 710289-42-2](/img/structure/B2850738.png)
3-(4-Chlorophenyl)-2-(2-indolinyl-2-oxoethylthio)-3,5,6,7-tetrahydrocyclopenta [1,2-b]pyrimidino[5,4-d]thiophen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-2-(2-indolinyl-2-oxoethylthio)-3,5,6,7-tetrahydrocyclopenta [1,2-b]pyrimidino[5,4-d]thiophen-4-one is a useful research compound. Its molecular formula is C25H20ClN3O2S2 and its molecular weight is 494.02. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-2-(2-indolinyl-2-oxoethylthio)-3,5,6,7-tetrahydrocyclopenta [1,2-b]pyrimidino[5,4-d]thiophen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-2-(2-indolinyl-2-oxoethylthio)-3,5,6,7-tetrahydrocyclopenta [1,2-b]pyrimidino[5,4-d]thiophen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A range of linked heterocyclic compounds, including structures related to the specified chemical, have been synthesized to assess their antimicrobial activity. These compounds demonstrated significant inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. The presence of specific moieties such as 4-nitrophenyl and 3-nitrophenyl significantly enhanced their antimicrobial efficacy (Cherkupally Sanjeeva Reddy et al., 2010).
Antifungal and Antimicrobial Activity
Compounds synthesized from derivatives similar to the specified chemical have shown promise in antimicrobial and antifungal applications. For instance, thienopyridopyrimidine derivatives have been designed and synthesized, displaying inhibition activities against pathogens like Rhizoctonia solani and Botrytis cinereapers at moderate dosages, indicating their potential in developing new fungicidal agents (Jianchao Liu & H. He, 2012).
Synthesis of Novel Heterocyclic Compounds
Research has focused on the synthesis of novel heterocyclic compounds using the specified chemical as a precursor or related structures. These efforts have led to the creation of new molecules with potential biological activities, including anti-inflammatory and central nervous system depressant effects. For example, derivatives have been synthesized that exhibited marked sedative actions, suggesting their utility in CNS-related disorders (Kadthala Shekar Manjunath et al., 1997).
Electrochemical Studies
Derivatives of the specified chemical have been studied for their electrochemical properties, particularly in the context of developing high-contrast electrochromic polymers. These studies highlight the potential of such compounds in the fabrication of smart materials and devices, indicating a broad application spectrum beyond biomedical research (B. Sankaran & J. Reynolds, 1997).
properties
IUPAC Name |
11-(4-chlorophenyl)-10-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S2/c26-16-8-10-17(11-9-16)29-24(31)22-18-5-3-7-20(18)33-23(22)27-25(29)32-14-21(30)28-13-12-15-4-1-2-6-19(15)28/h1-2,4,6,8-11H,3,5,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCBLAQNWLWMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N4CCC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

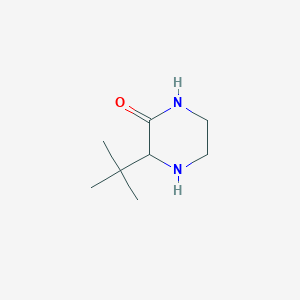

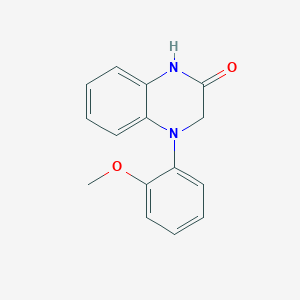
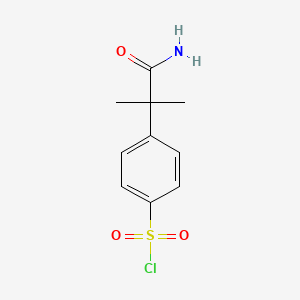
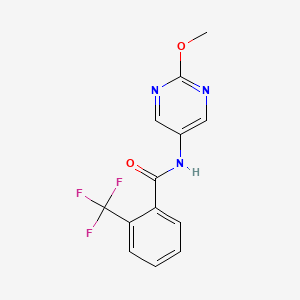
![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2850664.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-cyclopropylmethanone](/img/structure/B2850666.png)
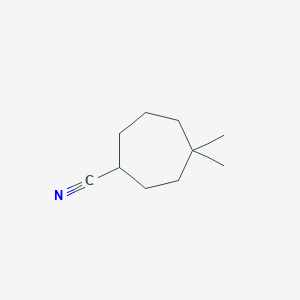
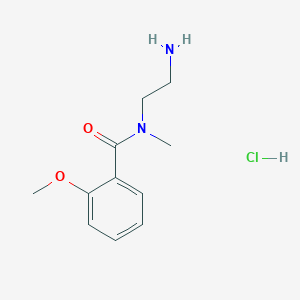
![Benzo[d][1,3]dioxol-5-yl(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2850672.png)
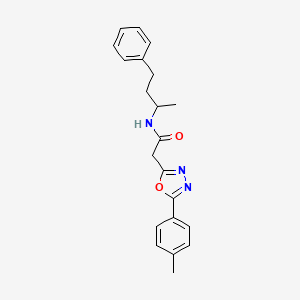
![1-[(3-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2850675.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2850676.png)
![4-[(4-Chlorophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoic acid](/img/structure/B2850678.png)